molecular formula C11H23FO B14746255 11-Fluoro-1-undecanol CAS No. 463-36-5

11-Fluoro-1-undecanol

Cat. No.: B14746255
CAS No.: 463-36-5
M. Wt: 190.30 g/mol
InChI Key: DWUQJEHGOSZXLO-UHFFFAOYSA-N
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Description

11-Fluoro-1-undecanol is an organic compound with the molecular formula C11H23FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the terminal carbon of an undecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Fluoro-1-undecanol typically involves the fluorination of 1-undecanol. One common method is the reaction of 1-undecanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

11-Fluoro-1-undecanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form 11-fluoro-1-undecane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: 11-Fluoro-1-undecanal or 11-fluoro-1-undecanone.

    Reduction: 11-Fluoro-1-undecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Fluoro-1-undecanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-Fluoro-1-undecanol is largely dependent on its chemical structure. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially leading to inhibitory effects on enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-Undecanol: A non-fluorinated analog with similar chain length but lacking the fluorine atom.

    11-Bromo-1-undecanol: A halogenated analog with a bromine atom instead of fluorine.

    11-Chloro-1-undecanol: Another halogenated analog with a chlorine atom.

Uniqueness

11-Fluoro-1-undecanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s small size and high electronegativity can significantly alter the compound’s reactivity, stability, and biological activity compared to its non-fluorinated and other halogenated analogs.

Properties

CAS No.

463-36-5

Molecular Formula

C11H23FO

Molecular Weight

190.30 g/mol

IUPAC Name

11-fluoroundecan-1-ol

InChI

InChI=1S/C11H23FO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2

InChI Key

DWUQJEHGOSZXLO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCF

Origin of Product

United States

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